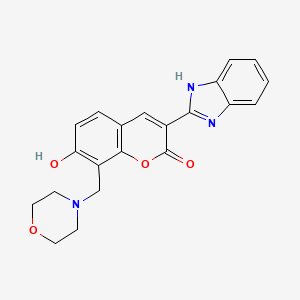

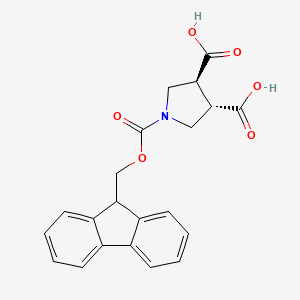

3-(1H-苯并咪唑-2-基)-7-羟基-8-(吗啉-4-基甲基)-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole derivatives are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are effective against various strains of microorganisms . Substituted benzimidazole derivatives possess various biological activities, including antibacterial, antifungal, antinematode, antiviral, anticancer, and antiprotozoal properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with other compounds. For example, it was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Molecular Structure Analysis

The benzimidazole moiety is essentially planar. The thioamide group is inclined by 54.80 (14)° to the benzimidazole ring system . The morpholine ring is disordered over two sets of sites, with chair conformations for both components .

Chemical Reactions Analysis

The strategies for the synthesis of benzimidazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

科学研究应用

抗氧化和抑制葡萄糖苷酶活性

一项研究详细介绍了含有吗啉骨架的苯并咪唑的合成,证明了它们在体外具有显着的抗氧化活性和葡萄糖苷酶抑制潜力。这些化合物通过“一锅法”硝基还原环化反应合成,并使用各种抗氧化剂测定法进行评估,显示出很高的清除活性。一些类似物表现出优于标准阿卡波糖的 α-葡萄糖苷酶抑制潜力,表明它们在管理氧化应激和葡萄糖代谢紊乱方面具有潜力 (Özil, Parlak, & Baltaş, 2018).

缓蚀

另一项研究重点关注基于 8-羟基喹啉的苯并咪唑衍生物,研究了它们在盐酸中对钢的缓蚀行为。研究发现这些化合物是有效的缓蚀剂,效率高达 97.7%。这种有效性归因于在钢表面形成一层保护层,表明这些化合物在防止腐蚀的工业应用中具有潜力 (Rbaa 等,2020).

抗癌活性

在微波辐照条件下对苯并咪唑色烯的研究表明,这些化合物对不同的肿瘤细胞系表现出显着的抗癌活性。这突出了它们作为开发新抗癌疗法的先导物的潜力,强调了苯并咪唑色烯结构在介导生物活性中的作用 (Reddy 等,2003).

新型类似物的生物学评估

苯并咪唑类似物的构效关系研究发现,苯并咪唑环上的修饰显着影响了对 I 类 PI 3 激酶酶的效力。这项研究强调了苯并咪唑衍生物在靶向 PI 3 激酶(在涉及癌症和其他疾病的信号通路中至关重要)方面的治疗潜力 (Rewcastle 等,2011).

未来方向

作用机制

Target of action

Benzimidazole derivatives are known to have a broad spectrum of pharmacological properties . They are considered as chemotherapeutic agents in diverse clinical conditions . .

Mode of action

The mode of action of benzimidazole derivatives can vary depending on their structure and the disease they are targeting. Some benzimidazole derivatives have been reported to exhibit potential antidiabetic property by inhibiting Ecto-nucleotide pyrophosphatases . .

Pharmacokinetics

Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles . .

属性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-18-6-5-13-11-14(20-22-16-3-1-2-4-17(16)23-20)21(26)28-19(13)15(18)12-24-7-9-27-10-8-24/h1-6,11,25H,7-10,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYFLFLATYOYTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2554695.png)

![4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2554697.png)

![4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2554701.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2554705.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2554712.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2554713.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2554717.png)